
2-(2-fluorophenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields.
Mechanism Of Action
The mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Flavone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Flavone has also been shown to induce apoptosis in cancer cells, which may be useful in the treatment of cancer.
Advantages And Limitations For Lab Experiments
Flavone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Flavone also has several limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Flavone also has a relatively short half-life, which may limit its use in long-term experiments.
Future Directions
There are several future directions for the study of 2-(2-fluorophenyl)-4H-chromen-4-one. One area of research is the development of 2-(2-fluorophenyl)-4H-chromen-4-one-based drugs for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one, which may provide insights into its potential applications in medicine. Finally, the study of the synthesis and properties of 2-(2-fluorophenyl)-4H-chromen-4-one derivatives may lead to the development of new and more effective drugs.
Scientific Research Applications
Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Flavone has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
1645-20-1 |
|---|---|
Product Name |
2-(2-fluorophenyl)-4H-chromen-4-one |
Molecular Formula |
C15H9FO2 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-(2-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI Key |
WGCVYBFPCUCTRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Other CAS RN |
1645-20-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

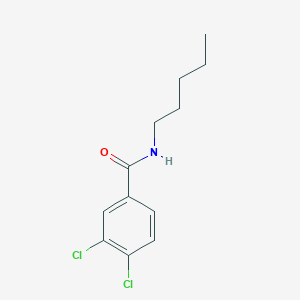

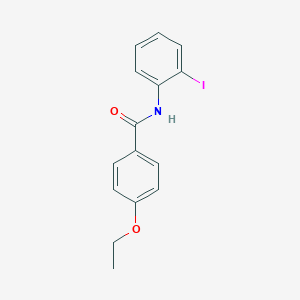
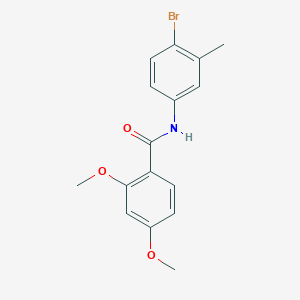

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
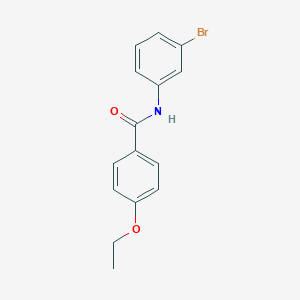
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
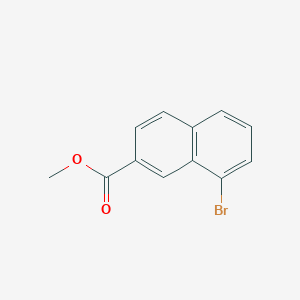
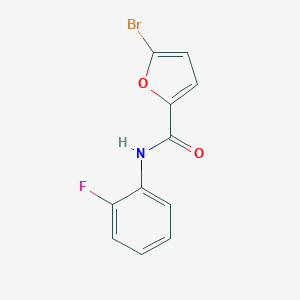
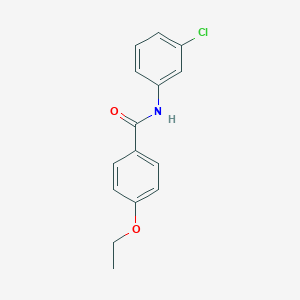
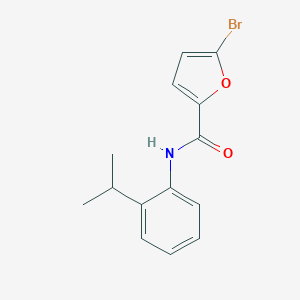
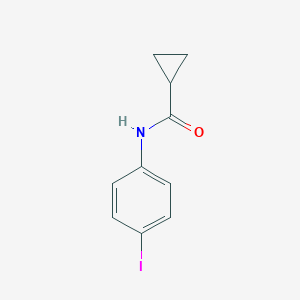
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)